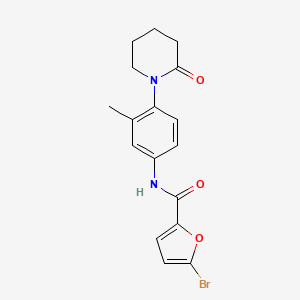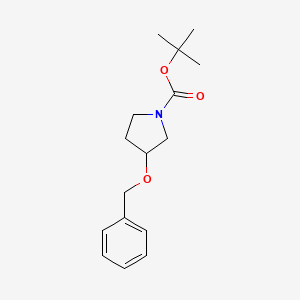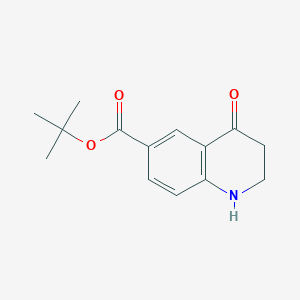
2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one (CFPC) is a synthetic organic compound that has been studied for its potential applications in various scientific research areas. CFPC is a cyclic compound with an amide group and a chlorine atom attached to the cyclohexane ring. CFPC has been described as a “building block” for the synthesis of other compounds due to its unique structure.
Scientific Research Applications
Chemical Synthesis and Analysis
Synthesis and Spectral Analysis : Compounds similar to 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one have been synthesized and analyzed using various techniques. For example, the synthesis of related compounds involved reacting 2-amino-2′,5-dichlorobenzophenone with 1,2-cyclohexanedione. These compounds were characterized using FT-IR, NMR spectra, and X-ray diffraction. Computational calculations using the B3LYP method with a 6-311G basis set in the gas phase were also performed (Satheeshkumar et al., 2017).
Crystal Structure Analysis : Similar compounds have been characterized to determine their molecular structure and properties. For instance, studies involving crystal structure analysis using X-ray diffraction have provided insights into molecular conformations and intermolecular interactions (Jasinski et al., 2012).
Synthetic Applications
Synthesis of Heterocyclic Compounds : Compounds like this compound are used in the synthesis of various heterocyclic compounds. For instance, the formation of 3-aminophenols from cyclohexane-1,3-diones has been explored (Szymor-Pietrzak et al., 2020).
Anticonvulsant Enaminones : Similar compounds have been examined for their potential as anticonvulsant enaminones. These studies include analyzing crystal structures to understand molecular conformations and intermolecular hydrogen bonding (Kubicki et al., 2000).
Photochemical and Biological Studies
Photocycloaddition Reactions : Photochemical reactions involving similar cyclohexenones have been studied. These compounds undergo photodimerization and photoaddition, providing insight into their chemical reactivity under light exposure (Möbius et al., 2008).
Biological Activity Assessment : The biological activities of similar compounds have been evaluated. For instance, studies have focused on assessing their potential as antibacterial agents and understanding their bioactivity against various pathogens (Olawode et al., 2019).
properties
IUPAC Name |
2-chloro-3-(4-fluoroanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c13-12-10(2-1-3-11(12)16)15-9-6-4-8(14)5-7-9/h4-7,15H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDXMAJLSNLRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)
![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)




![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)